molecular formula C17H21ClN2OS B2862525 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851803-83-3

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2862525
CAS No.: 851803-83-3
M. Wt: 336.88
InChI Key: MELZIXXNJLYWJY-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole (imidazoline) derivative characterized by two key substituents:

  • 1-Cyclohexanecarbonyl group: A lipophilic acyl moiety at position 1, which may influence conformational stability and membrane permeability.
  • 2-[(2-Chlorophenyl)methyl]sulfanyl group: A sulfur-containing benzyl substituent with a chlorine atom at the ortho position of the phenyl ring, contributing to electronic and steric effects .

This structural framework is associated with diverse pharmacological activities, as imidazoline derivatives are known for antihypertensive, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZIXXNJLYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures of the intermediates are confirmed by spectrometric characterization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related imidazoline derivatives and their key features:

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Formula Notable Properties/Activities Reference
Target Compound: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole Cyclohexanecarbonyl (2-Chlorophenyl)methylsulfanyl C₁₇H₂₀ClN₂OS High lipophilicity due to cyclohexane group
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole Hydrogen 3-Chlorophenyl C₉H₉ClN₂ Antihypertensive, antihyperglycemic
1-(4-Chlorophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4-Chlorophenylsulfonyl (2-Chlorophenyl)methylsulfanyl C₁₆H₁₃Cl₂N₂O₂S₂ Enhanced electron-withdrawing effects from sulfonyl group
1-(4-Fluorophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4-Fluorophenylsulfonyl (4-Fluorophenyl)methylsulfanyl C₁₆H₁₃F₂N₂O₂S₂ Fluorine substitution improves metabolic stability
Xylometazoline Hydrochloride Substituted benzyl (tert-butyl, dimethyl) Hydrogen C₁₆H₂₄ClN₃ Decongestant; α-adrenergic agonist
Key Observations:

Positional Isomerism: The chlorine position on the phenyl ring (e.g., 2- vs.

Functional Group Variations :

  • Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., in and ) are stronger electron-withdrawing groups compared to acyl moieties, which may reduce nucleophilicity at the imidazoline ring .
  • Halogen Effects : Fluorine substituents () enhance metabolic stability and bioavailability compared to chlorine .

Pharmacological Implications :

  • The target compound’s cyclohexanecarbonyl group may enhance lipophilicity, favoring blood-brain barrier penetration, whereas sulfonyl derivatives () could improve aqueous solubility .
  • Xylometazoline () demonstrates the significance of bulky aryl groups (tert-butyl) in α-adrenergic receptor agonism .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21ClN2OSC_{17}H_{21}ClN_2OS, with a molecular weight of 336.88 g/mol. The structure features a cyclohexanecarbonyl group linked to a dihydroimidazole moiety, which is critical for its biological activity.

Antiviral Properties

Research indicates that similar compounds in the class of thioether derivatives exhibit antiviral properties. For instance, thioether derivatives have been reported to inhibit viral replication in yellow fever virus infections, suggesting potential applications in treating viral diseases .

Enzyme Inhibition

Studies on related compounds have shown significant enzyme inhibition activities. For example, certain derivatives demonstrated strong inhibition of β-glucuronidase, an enzyme involved in various metabolic processes. While specific data on our compound is limited, the structural similarities suggest it may exhibit comparable enzyme inhibitory effects .

Neuropharmacological Effects

The imidazole ring in this compound may contribute to neuropharmacological activities. Compounds with similar structures have been evaluated for their interactions with dopamine receptors, particularly D3 receptors. These interactions are crucial for developing treatments for neurological disorders .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of various thioether compounds against yellow fever virus. The results indicated that certain modifications to the thioether structure enhanced antiviral efficacy significantly. This suggests that our compound may also possess similar antiviral properties due to its structural features.

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibitors, compounds structurally similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole were shown to inhibit β-glucuronidase effectively. The inhibition rates varied based on specific substitutions on the aromatic ring, indicating that further research into our compound's specific substitutions could yield valuable insights into its enzyme inhibitory potential.

Summary of Biological Activities

Activity Type Description Reference
AntiviralPotential inhibition of yellow fever virus replication based on structural analogs
Enzyme InhibitionStrong inhibition of β-glucuronidase observed in related compounds
NeuropharmacologicalPossible interaction with D3 dopamine receptors, relevant for neurological disorder treatments

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Cyclocondensation of thiourea derivatives with appropriate carbonyl compounds.
  • Thioether linkage : Nucleophilic substitution between 2-chlorobenzyl mercaptan and the imidazole intermediate.
  • Acylation : Introduction of the cyclohexanecarbonyl group via reaction with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine).
    Key characterization tools include 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., imidazole NH, cyclohexane protons), while 13C^{13}C-NMR confirms carbon backbone connectivity.
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S-C absorption at ~650 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Determines exact molecular mass and fragmentation patterns.
    X-ray crystallography may resolve stereochemistry if single crystals are obtained .

Q. How does the cyclohexanecarbonyl group influence the compound’s physicochemical properties compared to analogs?

The cyclohexanecarbonyl moiety increases lipophilicity (measured via logP), enhancing membrane permeability. This group may also improve metabolic stability by reducing oxidative degradation in liver microsomes. Comparative studies with non-acylated analogs show differences in solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) identifies optimal conditions. For example, DMF as a solvent and K2_2CO3_3 as a base enhance substitution efficiency in thioether formation.
  • Catalysis : Transition metal catalysts (e.g., Pd/C) may accelerate acylation steps.
  • In-line analytics : Use HPLC or GC-MS to monitor reaction progress and intermediate purity .

Q. What computational methods predict the compound’s interactions with biological targets like enzymes?

  • Molecular Docking : Software like AutoDock or Schrödinger predicts binding modes to targets (e.g., kinases, GPCRs).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
  • QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity trends. Experimental validation via SPR or ITC measures binding affinity .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at the 2-chlorophenyl position (e.g., F, Br, methyl).
  • Biological Assays : Compare IC50_{50} values in antimicrobial or anticancer screens. For instance, fluorinated analogs may exhibit enhanced blood-brain barrier penetration .

Q. What experimental designs resolve contradictions in efficacy data across cancer cell lines?

  • Standardized Protocols : Use authenticated cell lines (e.g., ATCC) and consistent passage numbers.
  • Multiplex Assays : Combine MTT (viability), caspase-3 (apoptosis), and ROS detection to capture multifaceted effects.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to account for batch variability. Replicate studies in 3D spheroid models for physiological relevance .

Q. How can isotopic labeling trace metabolic pathways in in vivo studies?

  • Synthesis of 14C^{14}C- or 3H^3H-Labeled Compound : Introduce isotopes at the cyclohexanecarbonyl or imidazole positions.
  • Autoradiography/Mass Spectrometry : Track distribution in organs and identify metabolites (e.g., hydroxylated or glucuronidated products).
  • Pharmacokinetic Modeling : Calculate half-life and clearance rates using compartmental models .

Q. What methodologies assess the compound’s environmental fate and ecotoxicity?

  • Stability Studies : Expose the compound to UV light, varying pH, and temperatures. Analyze degradation products via LC-MS.
  • OECD Guidelines : Conduct Daphnia magna acute toxicity tests or algal growth inhibition assays.
  • Bioaccumulation Potential : Measure bioconcentration factors (BCF) in fish models .

Q. How are crystallographic data utilized to refine the compound’s structural model?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsional conformations.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • Comparative Analysis : Overlay experimental and DFT-optimized structures to validate computational predictions .

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